1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea
Description
1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea is a urea derivative characterized by a phenyl group at the first nitrogen position and a 2-(phenylsulfanyl)ethyl substituent at the third nitrogen.
Properties
Molecular Formula |
C15H16N2OS |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenylsulfanylethyl)urea |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-13-7-3-1-4-8-13)16-11-12-19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
InChI Key |
YAAOGANEPJARDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA typically involves the reaction of phenyl isocyanate with 2-(phenylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects may be mediated through the inhibition or activation of these molecular targets, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea with structurally related urea derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
1-Phenyl-3-(1-phenylethyl)urea
- Structure : Replaces the phenylsulfanylethyl group with a phenylethyl chain.
- Activity: Acts as a potent CRAC channel inhibitor targeting ORAI1, with high Ca²⁺ influx inhibition (IC₅₀ = 0.87 μM) and low cytotoxicity (CC₅₀ > 100 μM).
- Applications : Used as a scaffold for immune response modulation due to its specificity for ORAI1 .
1-Phenyl-3-[2-(1-piperazinyl)ethyl]urea
- Structure : Features a piperazinyl group instead of phenylsulfanyl.
- Physicochemical Impact : The piperazine ring introduces basicity (pKa ~9.5) and hydrogen-bonding capacity, improving water solubility. This modification is common in CNS-targeting drugs but may reduce lipid bilayer penetration compared to sulfur-containing analogs .
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea
- Structure : Incorporates a fluorophenyl group and a branched isopropenyl substituent.
- Electronic Effects: Fluorine enhances electronegativity, stabilizing the urea carbonyl via resonance.
1-Phenyl-3-(2,2,2-trichloro-1-phenylethyl)urea
- Structure : Substitutes phenylsulfanyl with a trichloroethyl group.
- Activity: The electron-withdrawing trichloromethyl group may enhance hydrogen-bond donor strength of the urea moiety, improving target affinity. However, chlorine atoms increase molecular weight (343.64 g/mol) and could elevate toxicity risks .
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea
- Structure : Replaces phenylsulfanyl with an indole-containing ethyl chain.
- Biological Implications: The indole ring enables π-π stacking with aromatic residues in protein targets, such as kinase domains.
1-[2-[(Phenylmethyl)amino]ethyl]-3-(3-sulfamoylphenyl)urea
- Structure: Features a sulfamoylphenyl group and a benzylaminoethyl chain.
- Physicochemical Impact : The sulfamoyl group (-SO₂NH₂) is strongly polar, enhancing solubility but limiting blood-brain barrier penetration. This structure is typical for extracellular targets like membrane receptors .
Key Research Findings
- Sulfur vs. Alkyl Chains : Phenylsulfanyl groups enhance hydrophobicity and thioether reactivity compared to alkyl chains, favoring membrane association but possibly reducing metabolic stability .
- Electron-Withdrawing Groups : Substituents like fluorine or trichloromethyl improve urea’s hydrogen-bonding capacity, critical for target affinity .
- Piperazine and Solubility: Nitrogen-rich substituents improve aqueous solubility, making derivatives like 1-Phenyl-3-[2-(1-piperazinyl)ethyl]urea suitable for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
